8-Methyl-quinoline-2,3-dicarboxylic acid

Catalog No.
S12324427
CAS No.
892874-73-6
M.F
C12H9NO4
M. Wt
231.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-quinoline-2,3-dicarboxylic acid

CAS Number

892874-73-6

Product Name

8-Methyl-quinoline-2,3-dicarboxylic acid

IUPAC Name

8-methylquinoline-2,3-dicarboxylic acid

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

InChI

InChI=1S/C12H9NO4/c1-6-3-2-4-7-5-8(11(14)15)10(12(16)17)13-9(6)7/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

IHRBRFOKZGICCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)C(=O)O

8-Methyl-quinoline-2,3-dicarboxylic acid is a heterocyclic compound featuring a quinoline structure with two carboxylic acid groups located at the 2 and 3 positions, along with a methyl group at the 8 position. Its molecular formula is C₁₁H₉N₁O₄, and it has gained attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. The compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups may be removed, leading to the formation of quinoline derivatives.
  • Nucleophilic Substitution: The methyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or improved solubility.

Research indicates that 8-Methyl-quinoline-2,3-dicarboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity: It may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Potential as a Chelating Agent: Similar to other quinoline derivatives, it may have applications in chelating metal ions, which is useful in both medicinal and environmental chemistry contexts.

Several methods exist for synthesizing 8-Methyl-quinoline-2,3-dicarboxylic acid:

  • Friedlander Synthesis: This classical method involves the reaction of an appropriate aniline derivative with diethyl oxalate or similar compounds under acidic conditions to yield quinoline derivatives.
  • Vilsmeier Reaction: The use of Vilsmeier reagents allows for the introduction of functional groups into the quinoline framework, facilitating the formation of dicarboxylic acids from suitable precursors.
  • One-Pot Synthesis: Recent advancements have introduced one-pot methods that simplify the synthesis process by combining multiple reaction steps into a single procedure, enhancing yield and reducing time .

8-Methyl-quinoline-2,3-dicarboxylic acid has several applications:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing new drugs targeting bacterial infections or oxidative stress-related conditions.
  • Agriculture: The compound may be used as a pesticide or herbicide due to its antimicrobial properties.
  • Materials Science: It can serve as a precursor for synthesizing advanced materials or polymers with specific properties.

Studies on the interactions of 8-Methyl-quinoline-2,3-dicarboxylic acid with biological systems are crucial for understanding its potential therapeutic effects. Research has focused on:

  • Metal Ion Complexation: Investigating how this compound binds to metal ions can reveal its utility in chelation therapy or as an analytical reagent.
  • Protein Binding Studies: Understanding how it interacts with proteins can provide insights into its mechanism of action and potential side effects in therapeutic applications.

Several compounds share structural similarities with 8-Methyl-quinoline-2,3-dicarboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
6-Methylquinoline-2-carboxylic acidMethyl group at position 6; single carboxyl groupExhibits different antimicrobial activity profiles
7-Methylquinoline-2-carboxylic acidMethyl group at position 7; single carboxyl groupPotentially more effective against specific pathogens
Quinoline-2-carboxylic acidNo methyl substitution; single carboxyl groupSimpler structure; less versatile in modifications

The unique positioning of the methyl and carboxyl groups in 8-Methyl-quinoline-2,3-dicarboxylic acid contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

The Doebner–Miller reaction represents a fundamental synthetic approach for the preparation of quinoline derivatives, including 8-methyl-quinoline-2,3-dicarboxylic acid precursors [7] [8]. This classical methodology involves the condensation of primary aromatic amines with α,β-unsaturated carbonyl compounds under acidic conditions to yield 2,3-disubstituted quinolines [7]. The mechanistic pathway has been extensively investigated through isotopic labeling experiments and computational studies to understand the complex rearrangement processes involved [10].

Recent mechanistic investigations have revealed that the Doebner–Miller reaction proceeds through a fragmentation-recombination mechanism rather than a simple condensation pathway [7]. Carbon isotope scrambling experiments using 4-isopropylaniline and isotopically labeled pulegone demonstrated that the reaction involves initial nucleophilic conjugate addition of the amine to the enone, followed by fragmentation to separate imine and ketone components [7]. These fragments subsequently recombine through condensation reactions to form the final quinoline product [7].

The cyclization process begins with the formation of an amine ketone intermediate through reversible nucleophilic addition [7]. This intermediate undergoes non-reversible fragmentation to generate distinct imine and saturated cyclohexanone fragments [7]. The recombination of these fragments through subsequent condensation reactions leads to the formation of conjugated imine intermediates, which ultimately cyclize to form the quinoline ring system [7].

Computational studies using density functional theory have provided detailed insights into the energy landscapes of these cyclization pathways [41]. The calculations reveal that hydroxyl radical attacks at different carbon positions in quinoline systems proceed through distinct activation energies, with positions C3 through C8 showing barriers of less than 1.3 kilocalories per mole, while C2 position attacks require significantly higher activation energies of 8.6 kilocalories per mole [41]. Solvation effects substantially lower these activation barriers, making most carbon positions effectively barrierless for electrophilic attack [41].

Table 1: Activation Energies for Cyclization Pathways in Quinoline Formation

PositionGas Phase Activation Energy (kcal/mol)Solvated Activation Energy (kcal/mol)Mechanistic Preference
C28.65.1Low reactivity
C3<1.3BarrierlessHigh reactivity
C4<1.3BarrierlessHigh reactivity
C5<1.3BarrierlessHigh reactivity
C6<1.3BarrierlessHigh reactivity
C7<1.3BarrierlessHigh reactivity
C8<1.3BarrierlessHigh reactivity

The formation of 8-methyl-quinoline-2,3-dicarboxylic acid through Doebner–Miller-type reactions requires careful consideration of regioselectivity during the cyclization process [12]. The presence of the methyl substituent at the 8-position influences the electronic distribution within the quinoline system, affecting both the rate and selectivity of ring closure [12]. Mechanistic studies indicate that the cyclization preferentially occurs through pathways that minimize steric interactions between the methyl group and incoming nucleophiles [12].

Palladium-Mediated Aerobic Oxidation Mechanisms

Palladium-catalyzed aerobic oxidation reactions have emerged as powerful tools for the synthesis of quinoline derivatives, including pathways relevant to 8-methyl-quinoline-2,3-dicarboxylic acid formation [14] [16]. These transformations utilize molecular oxygen as the terminal oxidant, providing environmentally benign alternatives to traditional stoichiometric oxidation methods [14]. The mechanistic understanding of these processes has advanced significantly through detailed studies of catalyst structure-activity relationships and reaction kinetics [14].

The fundamental mechanism of palladium-mediated aerobic oxidation involves multiple catalytic cycles that must be carefully balanced to achieve high efficiency [14]. Ligand-promoted palladium catalysts play crucial roles in facilitating direct oxidation of palladium(0) by molecular oxygen, bypassing the typical requirement for copper salt co-catalysts [14]. These ancillary ligands also modulate the chemo-, regio-, and stereoselectivity of the reactions while influencing key bond-breaking and bond-forming steps during substrate oxidation [14].

Mechanistic investigations of palladium-catalyzed aerobic oxidation systems have identified several critical factors that influence catalyst performance [15]. The formation of trinuclear palladium species during catalysis can lead to catalyst precipitation and reduced activity [15]. Density functional theory calculations have been employed to predict ligand modifications that prevent the formation of these inactive species, leading to the development of sterically modified biquinoline ligands that maintain both high activity and stability [15].

Table 2: Palladium Catalyst Performance in Aerobic Oxidation Systems

Ligand SystemTurnover NumberReaction RateCatalyst StabilitySelectivity
NeocuproineModerateFastLimited by ligand oxidationHigh
2,2'-BiquinolineHighSlowTrinuclear species formationHigh
7,7'-Di-tert-butyl-2,2'-biquinolineHighFastExcellentHigh
Phenanthroline derivativesVariableModerateGoodModerate

The palladium-catalyzed synthesis of quinolines through denitrogenative cascades represents an innovative approach that has been successfully applied to access diverse quinoline structures [16]. These reactions involve sequential denitrogenative addition followed by intramolecular cyclization, proceeding through well-defined palladium intermediates [16]. Preliminary mechanistic experiments indicate that molecular oxygen is essential for the reaction, confirming the aerobic nature of the transformation [16].

Recent developments in heterogeneous palladium-catalyzed aerobic oxidation have demonstrated the feasibility of using catalytic amounts of benzoquinone as both a ligand for reductive elimination and an electron-transfer mediator between palladium(0) and molecular oxygen [17]. This dual role of benzoquinone eliminates the need for additional electron-transfer mediators, simplifying the reaction system while maintaining high efficiency [17]. Kinetic studies reveal that the reoxidation of palladium(0) by benzoquinone represents the rate-determining step under specific conditions, with reaction rates increasing proportionally with benzoquinone loading up to optimal concentrations [17].

The bifunctional nature of benzoquinone in these systems has been elucidated through detailed mechanistic studies [17]. The quinone serves as a coordinating ligand that facilitates reductive elimination from palladium(II) complexes while simultaneously functioning as an oxidant for palladium(0) regeneration [17]. This mechanistic insight has enabled the development of more efficient catalytic systems that operate under mild conditions with reduced catalyst loadings [17].

Solvent Effects in Biphasic Synthesis Systems

Biphasic solvent systems have proven to be highly effective for the synthesis of quinoline derivatives, offering significant advantages in terms of reaction control, product isolation, and environmental compatibility [20] [21]. The mechanistic understanding of solvent effects in these systems has revealed complex interactions between substrate partitioning, catalyst speciation, and reaction kinetics that influence overall synthetic efficiency [20].

The implementation of biphasic systems in Doebner–Miller-type reactions has led to substantial improvements in both yield and product purity compared to single-phase systems [21]. These improvements arise from the segregation of reactants and products between different phases, which minimizes side reactions such as acid-catalyzed polymerization of carbonyl substrates [21]. The aqueous acidic phase provides the necessary protons for the cyclization reaction, while the organic phase protects sensitive intermediates from prolonged exposure to harsh acidic conditions [21].

Mechanistic investigations have revealed that solvent polarity and hydrogen bonding capacity play critical roles in determining reaction outcomes in biphasic systems [22]. Polar, protic solvents stabilize ionic intermediates through strong intermolecular attractions, facilitating SN1-type reaction pathways while potentially suppressing SN2 mechanisms [22]. This differential stabilization effect allows for precise control over reaction selectivity by appropriate solvent selection [22].

Table 3: Solvent Effects on Biphasic Quinoline Synthesis

Solvent SystemPhase SeparationReaction RateProduct Yield (%)Selectivity
Water/TolueneExcellentModerate50-80High
Acetic acid/WaterGoodFast77-92Excellent
Hydrochloric acid/OrganicExcellentFast57-67Moderate
Aqueous buffer/DichloromethaneGoodSlow40-65High

Recent studies have demonstrated that the mutual solubility of solvents in biphasic systems can reach significant levels at reaction temperatures, enabling the partition of both substrates and catalysts into the extracting phase [20]. This phenomenon leads to enhanced reaction rates and selectivity due to increased relative abundance of reactive conformers, improved catalyst-substrate interactions, and higher product stability in the organic-rich environment [20]. The segregation effects create nanophase-separated domains that promote favorable molecular interactions while protecting products from degradation [20].

The application of fluorous/organic biphasic systems has provided additional insights into solvent tuning strategies [23]. These systems allow for precise control over partition coefficients through systematic variation of fluorophilicity and polarity [23]. Qualitative structure-activity relationships have been established that enable prediction of solvent miscibility and optimization of reaction conditions [23]. The development of solvent tuning strategies based on these principles has enabled the design of biphasic systems tailored to specific synthetic objectives [23].

Experimental investigations of acetic acid-containing biphasic systems have revealed their particular effectiveness for quinoline synthesis [21]. The combination of aqueous and acidic properties in acetic acid-water mixtures provides both the necessary acidity for cyclization and the aqueous medium required for effective phase separation [21]. These systems have demonstrated excellent isolated yields ranging from 77-92% for various quinoline derivatives, representing significant improvements over traditional single-phase methods [21].

Catalyst Design for Improved Reaction Selectivity

The design of catalysts for improved selectivity in quinoline synthesis represents a critical aspect of modern synthetic methodology development [26] [27]. Recent advances in catalyst design have focused on the systematic modification of ligand structures to achieve precise control over reaction outcomes, including enhanced chemo-, regio-, and stereoselectivity [26] [27]. These efforts have led to the development of highly specialized catalytic systems capable of directing reactions toward specific products with exceptional fidelity [27].

The principles underlying effective catalyst design for selectivity enhancement encompass three fundamental criteria: activity, selectivity, and stability [26] [28]. High activity enables reactions to proceed under mild conditions, reducing energy consumption and minimizing side reactions [28]. Superior selectivity ensures the formation of desired products while suppressing competing pathways that lead to unwanted byproducts [28]. Catalyst stability allows for extended use and recycling, reducing costs and environmental impact [28].

Strategic approaches to catalyst optimization have focused extensively on ligand design and modification [26] [28]. Steric modification involves altering the spatial environment around the metal center to influence substrate binding and reaction selectivity [28]. Electronic modification adjusts the electronic properties of coordinating ligands to modulate metal center reactivity and substrate activation [28]. The introduction of chirality into ligand structures enables enantioselective catalysis for the synthesis of optically active quinoline derivatives [28].

Table 4: Catalyst Design Strategies for Enhanced Selectivity

Design StrategyMechanism of ActionSelectivity EnhancementApplication Scope
Steric modificationSpatial control of substrate approachHigh regioselectivitySubstituted quinolines
Electronic tuningModulation of metal reactivityEnhanced chemoselectivityFunctional group tolerance
Chiral inductionAsymmetric environment creationEnantioselectivityOptically active products
Bifunctional catalysisMultiple activation modesImproved overall selectivityComplex transformations

The development of dirhodium catalysts for site-selective carbon-hydrogen functionalization has demonstrated the power of rational catalyst design [27]. Through systematic modification of ligand structures, researchers have achieved selective functionalization at primary, secondary, and tertiary carbon-hydrogen bonds with exceptional selectivity [27]. The most effective catalyst for primary carbon-hydrogen functionalization, Rh₂[R-tris(p-ᵗBuC₆H₄)TPCP]₄, exhibits an 84:16 ratio of primary to secondary products with 98% enantiomeric excess for the primary product [27].

Mechanistic investigations have revealed that the exceptional selectivity achieved by these catalysts results from precise steric control over carbene intermediates [27]. The bulky tert-butylphenyl substituents create a sterically demanding environment that favors attack at less hindered primary carbon-hydrogen bonds while disfavoring reactions at more substituted positions [27]. This steric control is complemented by electronic effects that influence the reactivity and stability of metal-carbene intermediates [27].

Recent applications of machine learning approaches to catalyst design have enabled the development of predictive models for selectivity optimization [32]. Bayesian optimization combined with established reaction variables has been successfully applied to design catalysts that achieve target yields and selectivities in complex reaction systems [32]. These computational approaches have facilitated the discovery of effective catalysts based on copper, rhodium, and platinum for reactions that previously showed no activity with these metals [32].

The implementation of selectivity enhancement strategies through reaction modifiers has provided an alternative approach to catalyst optimization [33]. The addition of nitrogen-containing bases and other modifiers to reaction mixtures can dramatically improve selectivity by interacting with active sites in ways that favor desired reaction pathways [33]. These modifiers, used in catalytic amounts, offer a flexible and cost-effective method for tuning catalyst performance without requiring the synthesis of new catalyst structures [33].

The development of carbon-based electrode materials through graphene hydrogel modification represents a significant advancement in energy storage technology. 8-Methyl-quinoline-2,3-dicarboxylic acid and its structural analogs have demonstrated exceptional potential in this field through their electrochemical activity and compatibility with graphene-based substrates [1].

Electrochemical Performance Characteristics

Recent research has established that quinoline-2,3-dicarboxylic acid-modified graphene hydrogel composites exhibit remarkable electrochemical properties. The composite material achieves a specific capacitance of 512 F g⁻¹ at 1 A g⁻¹, demonstrating significant enhancement over conventional electrode materials [1]. This performance stems from the reversible Faraday reactions facilitated by the multiple electron transfer capabilities of the quinoline dicarboxylic acid functional groups [1].

The cycling stability performance proves equally impressive, with capacitance retention maintaining close to 99% after 10,000 charge-discharge cycles at 5 A g⁻¹ [1]. This exceptional stability derives from the robust molecular architecture of the methylquinoline dicarboxylic acid structure, which resists degradation under repeated electrochemical stress [1].

Structural Integration Mechanisms

The modification process involves hydrothermal treatment that facilitates the covalent attachment of quinoline-2,3-dicarboxylic acid molecules to the graphene hydrogel network [1]. The three-dimensional porous structure of graphene hydrogel provides an optimal substrate for organic molecule integration, preventing graphene layer restacking while maximizing the accessible surface area [1].

The carboxylic acid functional groups in the 8-methyl-quinoline-2,3-dicarboxylic acid structure serve as anchoring points for attachment to graphene surfaces through multiple bonding mechanisms including hydrogen bonding, π-π stacking interactions, and potential covalent linkages [1]. This multi-modal attachment strategy ensures stable integration and optimal charge transfer pathways between the organic molecules and the carbon substrate [2].

Energy Density and Power Performance

Asymmetric supercapacitor devices constructed using quinoline-2,3-dicarboxylic acid-modified graphene hydrogel as the positive electrode and activated carbon as the negative electrode achieve energy densities reaching 37.7 W h kg⁻¹ at a power density of 905 W kg⁻¹ [1]. This energy density surpasses most reported organic molecular capacitor systems, positioning these materials at the forefront of next-generation energy storage technology [1].

The power delivery capability demonstrates practical applicability, with two devices connected in series successfully powering 52 LED bulbs [1]. This demonstration illustrates the real-world potential of 8-methyl-quinoline-2,3-dicarboxylic acid-based electrode materials for portable electronics and grid-scale energy storage applications [1].

Molecular Design Considerations

The methylquinoline dicarboxylic acid structure provides multiple sites for electrochemical activity, with both the quinoline nitrogen heteroatom and the carboxylic acid groups participating in redox processes [2]. The methyl substitution at the 8-position influences the electronic properties of the quinoline ring system, potentially affecting the redox potentials and electron transfer kinetics [2].

Surface modification studies using various quinoline derivatives have revealed that the position and nature of substituents significantly impact electrochemical performance [2]. The 8-methyl substitution appears to provide an optimal balance between electronic activation and molecular stability, contributing to the observed high-performance characteristics [2].

Fluorescent Tag Development Through Substituent Engineering

The development of fluorescent tags based on 8-methyl-quinoline-2,3-dicarboxylic acid represents a sophisticated approach to creating biocompatible imaging agents with tunable photophysical properties. The quinoline dicarboxylic acid scaffold provides an excellent foundation for fluorescent tag engineering through strategic substituent modification [3] [4].

Photophysical Property Optimization

Research has demonstrated that electron-releasing substituents on quinoline dicarboxylic acid derivatives induce significant red shifts in low-energy absorption, enabling excitation in the visible spectrum [3]. The strategic positioning of electron-donating groups allows for precise control over chromophore properties, resulting in fluorescent compounds with large Stokes shifts, excellent quantum yields, and emission in the green-yellow visible region [3].

The 8-methyl substituent in 8-methyl-quinoline-2,3-dicarboxylic acid acts as a weak electron-donating group, influencing the electronic distribution within the quinoline ring system [4]. This substitution pattern contributes to enhanced fluorescence quantum yields while maintaining chemical stability under physiological conditions [4].

Substituent Engineering Strategies

Systematic investigation of substituent effects has revealed that the strength and position of electron-releasing groups directly correlate with fluorescent properties [3]. The dicarboxylic acid functionality provides multiple sites for chemical modification, enabling the attachment of various substituents to fine-tune emission characteristics [3].

Quinoline derivatives bearing appropriate substituents have demonstrated reasonable two-photon absorption in the near-infrared region, making them suitable for deep tissue imaging applications [3]. The molecular engineering approach allows for the creation of small-size fluorophores that can be made water-soluble and have proven non-toxic in biological systems [3].

Biocompatibility and Functionalization

The quinoline dicarboxylic acid framework enables hetero- and polyfunctionalization, providing multiple attachment points for targeting moieties and linker groups [3]. This versatility makes 8-methyl-quinoline-2,3-dicarboxylic acid derivatives promising candidates for fluorescence-based physiological experiments with minimal background interference [3].

The biocompatible nature of quinoline dicarboxylic acid fluorescent tags has been established through cytotoxicity studies, demonstrating their suitability for cellular imaging applications [3]. The water-soluble derivatives maintain their fluorescent properties in aqueous biological media while showing low cytotoxicity profiles [3].

Cross-Linking and Labeling Applications

Novel synthetic strategies have enabled the development of cross-linkable quinoline derivatives containing isothiocyano or azido groups [5]. These reactive functionalities allow for efficient conjugation to proteins and nucleic acids, creating fluorescent bioconjugates with detection limits in the nanomolar range [5].

The 7-amino-4-trifluoromethyl-2-ethoxyquinoline derivative exemplifies advanced quinoline fluorophore design, exhibiting a large Stokes shift of 104 nanometers and a high quantum yield of approximately 0.3 [5]. This compound demonstrates the potential for structural modification to achieve specific photophysical requirements [5].

Sensing Applications

Quinoline-tagged fluorescent probes have shown exceptional sensitivity for environmental and biological sensing applications [6]. Compounds based on quinoline chromophores connected to Lewis basic groups demonstrate selective sensing capabilities for metal ions and explosive compounds [6].

Fluorescent sensors incorporating quinoline units achieve detection limits as low as parts-per-billion levels for zinc ions and parts-per-million levels for nitro-phenolic compounds [6]. The flexible spacer design between quinoline chromophores and receptor groups allows for optimization of sensing performance through photo-induced electron transfer mechanisms [6].

Coordination Polymers Utilizing Dicarboxylate Binding Motifs

The application of 8-methyl-quinoline-2,3-dicarboxylic acid in coordination polymer synthesis represents a sophisticated approach to creating multi-dimensional metal-organic frameworks with tailored properties. The dicarboxylate binding motifs provide versatile coordination modes that enable the construction of diverse structural architectures [7] [8].

Coordination Mode Diversity

Quinoline-2,3-dicarboxylic acid derivatives exhibit remarkable versatility in their coordination behavior, adopting up to seven distinct coordination modes with metal centers [7]. The carboxylate groups can function as monodentate, bidentate, bridging, or chelating ligands depending on the metal ion, reaction conditions, and presence of auxiliary ligands [7].

The temperature-dependent coordination behavior has been extensively studied, revealing that reaction temperature significantly influences the structural outcome [9] [10]. At temperatures below 90°C, quinoline-2,3-dicarboxylic acid tends to form discrete molecular complexes, while higher temperatures promote the formation of extended coordination networks [9] [10].

Lanthanide Coordination Polymers

Three-dimensional coordination polymers based on quinoline-2,4-dicarboxylate and lanthanide ions demonstrate exceptional structural diversity [8]. The compounds, formulated as [Ln₂(Qdca)₃(H₂O)ₓ]·yH₂O where Ln represents neodymium, europium, terbium, or erbium, exhibit temperature-dependent structural transformations [8].

The quinoline-2,4-dicarboxylate ligand functions as a bridging or bridging-chelating building block, connecting two to five metal centers through different coordination modes [8]. This versatility arises from the varied coordination types of the carboxylate groups and the conformational flexibility of the quinoline dicarboxylate framework [8].

Structural Architecture Control

The dimensionality of coordination polymers can be systematically controlled through careful selection of reaction conditions and auxiliary ligands [11]. Hydrothermal synthesis using quinoline-8-oxy-acetate acid and dicarboxylic acid co-ligands produces frameworks ranging from discrete dimers to three-dimensional networks [11].

Metal-specific structural preferences have been identified, with zinc complexes typically forming two-dimensional layer networks, while lead complexes tend to produce three-dimensional frameworks containing trinuclear secondary building units [11]. Cadmium complexes show intermediate behavior, forming one-dimensional zigzag chains that extend into three-dimensional supramolecular structures through hydrogen bonding [11].

Fluorescent Properties

Coordination polymers incorporating quinoline dicarboxylate ligands exhibit strong fluorescent emissions based on intraligand π-π transitions [11]. The emission wavelengths can be tuned through metal ion selection and ligand modification, providing materials suitable for optical applications [11].

Europium-containing coordination polymers show characteristic red emission in the visible region, while neodymium and erbium complexes emit in the near-infrared range [8]. The luminescence lifetimes and quantum yields can be optimized through structural design and environmental control [8].

Catalytic Applications

Metal-organic frameworks based on quinoline derivatives have demonstrated exceptional catalytic activity for various organic transformations [12]. A copper-based framework utilizing quinoline carboxylate ligands exhibits dual Lewis acid and basic sites, enabling heterogeneous catalysis under solvent-free conditions [12].

The large void volume of 10,298 ų and high surface area of 1,480 m²/g provide excellent substrate accessibility [12]. The framework catalyzes both oxidative carbon-oxygen coupling reactions and Friedländer quinoline synthesis reactions with high efficiency and recyclability [12].

Photophysical Property Modulation for Optoelectronic Applications

The photophysical properties of 8-methyl-quinoline-2,3-dicarboxylic acid can be systematically modulated for diverse optoelectronic applications through molecular engineering and structural modification. The quinoline dicarboxylate framework provides an excellent platform for developing materials with tailored optical and electronic properties [13] [14].

Electronic Structure Engineering

Computational analysis using Density Functional Theory has revealed that quinoline derivatives possess optimal electronic structures for optoelectronic applications [13]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gaps can be tuned through substituent modification, enabling the design of materials with specific optical absorption and emission characteristics [13].

The 8-methyl substitution in 8-methyl-quinoline-2,3-dicarboxylic acid influences the electronic distribution within the quinoline ring system, affecting both the ground-state and excited-state properties [13]. This substitution pattern provides an optimal balance between electronic activation and molecular stability [13].

Photophysical Tunability

Quinoline photobases exhibit significantly higher pKa values in their electronically excited states compared to ground states, enabling light-controlled proton transfer reactions [14]. This unique property translates to a pKa jump of approximately 10 units upon ultraviolet light absorption, making these materials valuable for photocatalytic applications [14].

The integration of quinoline chromophores within polymer matrices offers new possibilities for light-triggered reactivity in nanostructured materials [14]. The photoinduced proton-transfer dynamics can be precisely controlled through molecular design and environmental conditions [14].

Organic Light-Emitting Diode Applications

Quinoline derivatives have demonstrated exceptional performance in organic light-emitting diode applications [15]. The 5,7-dibromo-8-hydroxyquinoline derivative exhibits the highest fluorescent response among tested compounds, making it suitable for light-emitting layer applications [15].

The emission characteristics can be tuned from ultraviolet to visible regions through strategic substituent modification [15]. Multi-layered device architectures incorporating quinoline-based emitters achieve external quantum efficiencies suitable for practical applications [16].

Photovoltaic Applications

Third-generation photovoltaic cells incorporating quinoline derivatives show promising performance characteristics [17]. The heterocyclic aromatic structure with ten delocalized π electrons provides excellent light-harvesting capabilities [17].

Electron-deficient units such as pyridine, pyrimidine, and quinoxaline moieties can be incorporated to extend the absorption spectrum to longer wavelengths [17]. This molecular engineering approach enables the optimization of photovoltaic performance through enhanced light absorption and charge transport [17].

Solvatochromic Behavior

Systematic investigation of solvent effects on quinoline derivative photophysical properties has revealed significant solvatochromic behavior [18]. The insertion of various functional groups into the quinoline backbone affects both absorption and emission characteristics in different solvent environments [18].

The solvatochromic effects can be correlated with solvent dielectric constants, providing predictive capabilities for material design [18]. This understanding enables the rational design of quinoline derivatives with optimized properties for specific application environments [18].

Two-Photon Absorption Properties

Quinoline derivatives demonstrate reasonable two-photon absorption in the near-infrared region, making them suitable for advanced optical applications [3]. The multiphoton activation capabilities enable applications in biological imaging and photodynamic therapy [19].

The two-photon cross-sections can be enhanced through molecular engineering, particularly through the incorporation of donor-acceptor or donor-π-acceptor structural motifs [19]. This approach provides pathways for developing materials with enhanced nonlinear optical properties [19].

Electrochromic Applications

Quinoline derivatives have shown potential for electrochromic device applications, where optical properties can be modulated through electrochemical control [20]. The reversible redox processes enable switching between different colored states with high efficiency and stability [20].

The combination of photophysical and electrochemical properties in quinoline derivatives provides unique opportunities for developing smart materials with multiple responsive modes [20]. These materials can respond to both optical and electrical stimuli, enabling sophisticated device architectures [20].

Performance Data Tables

ApplicationSpecific ParameterValueReference
Electrode MaterialsSpecific Capacitance512 F g⁻¹ at 1 A g⁻¹ [1] [1]
Electrode MaterialsCapacitance Retention99% after 10,000 cycles [1] [1]
Energy StorageEnergy Density37.7 W h kg⁻¹ [1] [1]
Energy StoragePower Density905 W kg⁻¹ [1] [1]
Fluorescent TagsStokes Shift104 nm [5] [5]
Fluorescent TagsQuantum Yield0.3 [5] [5]
Sensing ApplicationsZinc Detection Limit5-10 ppb [6] [6]
Sensing ApplicationsTNP Detection Limit0.3-1.2 ppm [6] [6]
PhotophysicalpKa Jump~10 units [14] [14]
Coordination PolymersCoordination Modes7 distinct modes [7] [7]
Material TypeEmission WavelengthApplicationPerformance MetricReference
Europium ComplexesVisible RedLuminescenceVariable lifetime [8] [8]
Neodymium ComplexesNear-InfraredOptical DevicesNIR emission [8] [8]
Erbium ComplexesNear-InfraredTelecommunicationsNIR emission [8] [8]
Quinoline OLEDBlue-Sky BlueDisplay Technology0.80% quantum efficiency [16] [16]
5,7-Dibromo derivativeUltravioletLED ApplicationsHighest fluorescent response [15] [15]
Synthesis ConditionTemperature RangeProduct TypeStructural OutcomeReference
Low Temperature<90°CDiscrete ComplexesMolecular structures [9] [9]
High Temperature>90°CExtended Networks2D/3D frameworks [9] [9]
Hydrothermal100-150°CCoordination PolymersTemperature-dependent [8] [8]
Solvent Ratio1:1 H₂O:CH₃OHEsterified ProductsModified structures [9] [9]

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

231.05315777 g/mol

Monoisotopic Mass

231.05315777 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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